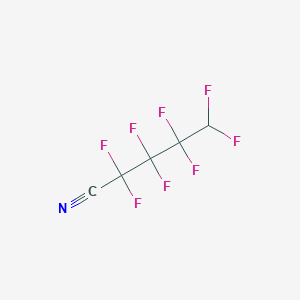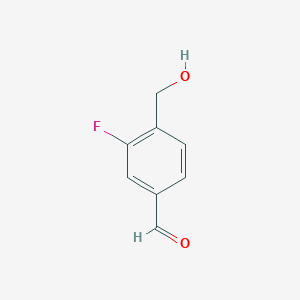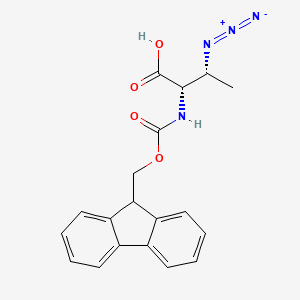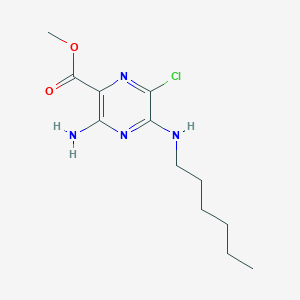![molecular formula C19H12FNO4 B3040080 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one CAS No. 153853-36-2](/img/structure/B3040080.png)
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one
Descripción general
Descripción
The compound “1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one” is an organic compound containing fluorine and nitro functional groups attached to phenyl rings, which are further connected to a furan ring via a propenone linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and furyl groups), a nitro group which is a strong electron-withdrawing group, a fluorine atom which is highly electronegative, and a propenone linkage which contains a carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could make the phenyl ring to which it’s attached more susceptible to electrophilic aromatic substitution. The fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the fluorine and nitro groups could influence properties like polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Enantioselective Biocatalytic Reduction
Abstract: Enantioselective reduction of 1-(4-fluorophenyl)ethanone, catalyzed by Petroselinum crispum (parsley) cells, has been studied. The conditions allowing the production of (S)-(–)-1-(4-fluorophenyl)ethanol via bioreduction of 1-(4-fluorophenyl)ethanone with a P. crispum biocatalyst for 48 hours resulted in a 46% yield with 90% enantiomeric excess (ee). Additionally, optimization of biotransformation conditions using exogenous reducing agents (ethanol, isopropanol, or glucose) was explored .
Synthesis of 1,1-bis(4-fluorophenyl)prop-2-en-1-ol
Abstract: 1,1-bis(4-fluorophenyl)prop-2-en-1-ol is a compound synthesized from 1-(4-fluorophenyl)ethanone. It exhibits interesting properties and can be used in various applications .
Multifunctional AIE-ESIPT Mechanism
Abstract: A multifunctional tetraphenylethene-based Schiff base (TPESB) was designed, combining aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms. This compound undergoes dramatic absorption and fluorescence dual-mode color changes induced by water and zinc ions .
Ethylene Polymerization Catalysts
Abstract: A series of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives were prepared and used as ligands for nickel complexes. These complexes serve as catalysts for ethylene polymerization .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO4/c20-15-5-1-13(2-6-15)18(22)11-9-17-10-12-19(25-17)14-3-7-16(8-4-14)21(23)24/h1-12H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERQDSBWHWLNER-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



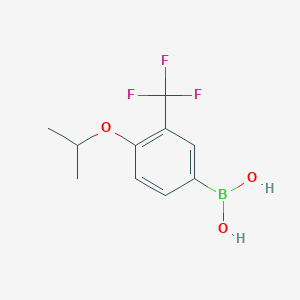

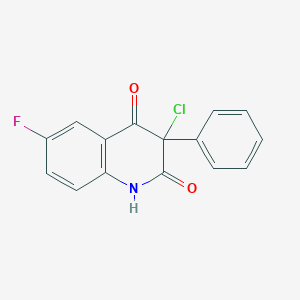
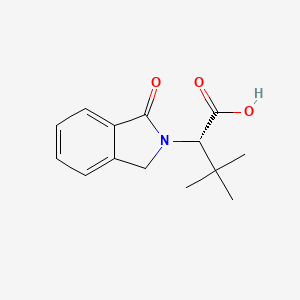
![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)




